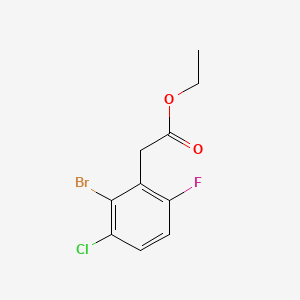

Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-, ethyl ester

CAS No.:

Cat. No.: VC16475841

Molecular Formula: C10H9BrClFO2

Molecular Weight: 295.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BrClFO2 |

|---|---|

| Molecular Weight | 295.53 g/mol |

| IUPAC Name | ethyl 2-(2-bromo-3-chloro-6-fluorophenyl)acetate |

| Standard InChI | InChI=1S/C10H9BrClFO2/c1-2-15-9(14)5-6-8(13)4-3-7(12)10(6)11/h3-4H,2,5H2,1H3 |

| Standard InChI Key | CWFLCOGOPXUCFN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1=C(C=CC(=C1Br)Cl)F |

Introduction

Chemical Identification and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s systematic name, ethyl 2-bromo-3-chloro-6-fluorobenzoate, reflects its substitution pattern on the benzene ring. The molecular formula C₉H₇BrClFO₂ corresponds to a molar mass of 281.51 g/mol, as confirmed by supplier specifications . Key structural features include:

-

Halogen substituents: Bromine (atomic radius: 1.85 Å), chlorine (0.99 Å), and fluorine (0.64 Å) at positions 2, 3, and 6, respectively. These electronegative groups induce electron-withdrawing effects, influencing reactivity in electrophilic aromatic substitution and metal-catalyzed coupling reactions.

-

Ethyl ester group: The ethoxycarbonyl moiety (-COOEt) enhances solubility in organic solvents while providing a handle for hydrolytic functional group interconversions.

Physicochemical Data

While direct experimental data for this compound is limited, analogous halogenated benzoates provide insights:

The density and boiling point align with 2-bromo-6-chlorobenzoic acid (CAS 93224-85-2), which has a density of 1.8 g/cm³ and boiling point of 315.9°C . The ester’s lower melting point compared to the carboxylic acid precursor ( : 148–150°C) is consistent with reduced hydrogen bonding.

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The target compound can be synthesized via two primary routes:

-

Esterification of 2-Bromo-3-Chloro-6-Fluorobenzoic Acid:

-

Acid-catalyzed Fischer esterification using ethanol and sulfuric acid.

-

Activation via thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with ethanol.

-

-

Halogenation of Pre-Functionalized Benzene Derivatives:

Optimized Reaction Conditions

A plausible synthesis involves:

-

Starting Material: Ethyl 3-chloro-6-fluorobenzoate.

-

Bromination: Use of N-bromosuccinimide (NBS) in dichloroethane at 80–90°C with catalytic azobisisobutyronitrile (AIBN).

-

Workup: Purification via column chromatography (silica gel, hexane/ethyl acetate).

This approach mirrors the regioselective bromination reported for similar systems, achieving yields of 61–75% .

| Packaging | Price (USD) | Purity | Availability |

|---|---|---|---|

| 250 mg | $484.80 | >95% | In stock |

| 1 g | $1,519.80 | >95% | 5-day lead |

Other suppliers include Zhuhai Aobokai Biomedical Technology and Anhui Henuo Biotechnology, though pricing data post-2021 is unavailable .

Market Trends

The high cost ($1,900–$2,000 per gram) reflects:

-

Complex halogenation steps: Multi-step synthesis increases production costs.

-

Niche demand: Primarily used in research-scale pharmaceutical projects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume